REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C([Li])CCC.[C:15](#[N:18])[CH2:16][CH3:17].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].S([O-])([O-])(=O)=O.[Mg+2].[BH4-].[Na+].Cl>C(OCC)C>[CH3:9][O:8][C:5]1[N:6]=[CH:7][C:2]([CH:15]([NH2:18])[CH2:16][CH3:17])=[CH:3][CH:4]=1 |f:3.4.5.6.7.8.9.10.11.12.13.14.15,16.17,18.19|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)OC
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(CC)#N
|
Name
|
sodium sulfate decahydrate
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
to stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 2 hours at −70° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
FILTRATION
|
Details
|
the salts were filtered off
|
Type
|
STIRRING
|
Details
|
after stirring briefly
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 70 ml of methanol
|
Type
|
STIRRING
|
Details
|
After stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue was treated with 10 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted once with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
saturated with sodium hydrogencarbonate, concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating the ethyl acetate
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=N1)C(CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |